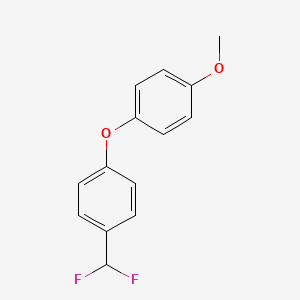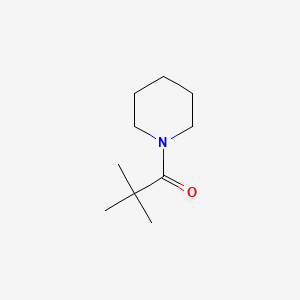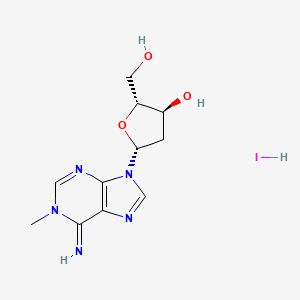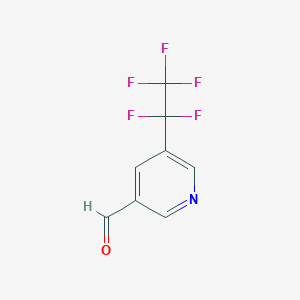
2',3'-Dideoxy-3',5-difluorocytidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2’,3’-Dideoxy-3’,5-difluorocytidine is a potent antiviral compound primarily used in the treatment of HIV and AIDS. It inhibits the reverse transcriptase enzyme, preventing the conversion of viral RNA to DNA, making it an effective option for patients with viral resistance to other antivirals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2’,3’-Dideoxy-3’,5-difluorocytidine involves multiple steps, including the fluorination of cytidine derivatives. One common method involves the use of trifluoromethanesulfonic acid trimethylsilyl ester as a catalyst for the silanization of 5-fluorocytosine . This method is suitable for industrial production due to its high yield and quality.
Industrial Production Methods
Industrial production of 2’,3’-Dideoxy-3’,5-difluorocytidine typically involves large-scale synthesis using optimized reaction conditions to ensure high purity and yield. The process includes rigorous quality control measures to meet pharmaceutical standards .
Chemical Reactions Analysis
Types of Reactions
2’,3’-Dideoxy-3’,5-difluorocytidine undergoes various chemical reactions, including:
Substitution Reactions: Commonly involves the replacement of hydrogen atoms with fluorine atoms.
Oxidation and Reduction: These reactions are less common but can occur under specific conditions.
Common Reagents and Conditions
Fluorinating Agents: Trifluoromethanesulfonic acid trimethylsilyl ester is commonly used.
Catalysts: Various catalysts can be employed to facilitate the reactions, including metal catalysts and organic bases.
Major Products
The major products formed from these reactions include various fluorinated cytidine derivatives, which have significant antiviral properties .
Scientific Research Applications
2’,3’-Dideoxy-3’,5-difluorocytidine has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying nucleoside analogs and their reactions.
Biology: Investigated for its effects on cellular processes and DNA synthesis.
Medicine: Primarily used in antiviral therapies for HIV and AIDS. It is also being explored for its potential in treating other viral infections.
Industry: Utilized in the production of antiviral drugs and as a reference standard in quality control
Mechanism of Action
2’,3’-Dideoxy-3’,5-difluorocytidine exerts its effects by inhibiting the reverse transcriptase enzyme, which is crucial for the replication of HIV. By preventing the conversion of viral RNA to DNA, it effectively halts the replication process. The molecular targets include the active site of the reverse transcriptase enzyme, and the pathways involved are primarily related to DNA synthesis and repair .
Comparison with Similar Compounds
Similar Compounds
2’,3’-Dideoxy-3’-fluorouridine: Another nucleoside analog with broad antitumor activity.
N4-Acyl-Modified D-2’,3’-Dideoxy-5-Fluorocytidine: Modified versions with improved antiviral activity.
Uniqueness
2’,3’-Dideoxy-3’,5-difluorocytidine is unique due to its dual fluorination at the 3’ and 5’ positions, which enhances its antiviral potency and reduces resistance compared to other nucleoside analogs.
Properties
Molecular Formula |
C9H11F2N3O3 |
|---|---|
Molecular Weight |
247.20 g/mol |
IUPAC Name |
4-amino-5-fluoro-1-[4-fluoro-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one |
InChI |
InChI=1S/C9H11F2N3O3/c10-4-1-7(17-6(4)3-15)14-2-5(11)8(12)13-9(14)16/h2,4,6-7,15H,1,3H2,(H2,12,13,16) |
InChI Key |
NMXZKMPGBMBKTD-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C(OC1N2C=C(C(=NC2=O)N)F)CO)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-Cyclopropyl-6-hydroxy-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B12076943.png)





![2-[4-(3,3-Dimethyl-butoxy)-phenyl]-4,4,5,5-tetramethyl-[1,3,2]dioxaborolane](/img/structure/B12076983.png)
![(2R,3R)-2-[(1S)-1-[3,5-bis(trifluoromethyl)phenyl]ethoxy]-3-(4-fluorophenyl)morpholine;hydrochloride](/img/structure/B12076991.png)





![2-Fluoro-3'-methoxy-[1,1'-biphenyl]-3-amine](/img/structure/B12077039.png)
